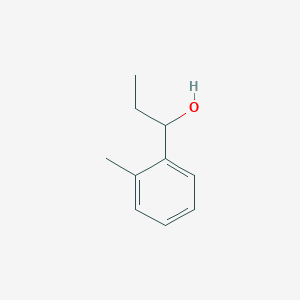1-(2-Methylphenyl)-1-propanol
CAS No.:
Cat. No.: VC13386855
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14O |
|---|---|
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | 1-(2-methylphenyl)propan-1-ol |
| Standard InChI | InChI=1S/C10H14O/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10-11H,3H2,1-2H3 |
| Standard InChI Key | BYEMOPAVGULHAT-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=CC=C1C)O |
| Canonical SMILES | CCC(C1=CC=CC=C1C)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The molecular formula of 1-(2-methylphenyl)-1-propanol is C₁₀H₁₄O, with a molecular weight of 150.218 g/mol . Its structure consists of a propanol backbone where the hydroxyl group (-OH) is bonded to the first carbon, and a 2-methylphenyl group is attached to the second carbon (Figure 1). This configuration imparts moderate polarity, influencing its solubility and reactivity.
Table 1: Physicochemical Properties of 1-(2-Methylphenyl)-1-Propanol
| Property | Value | Source |
|---|---|---|
| Density | 1.0 ± 0.1 g/cm³ | |
| Boiling Point | 215.0 ± 8.0 °C at 760 mmHg | |
| Melting Point | 23–25 °C | |
| Flash Point | 81.1 ± 0.0 °C | |
| Solubility in Water | Immiscible |
The compound’s immiscibility in water necessitates organic solvents like toluene or xylene for industrial processing .
Stereochemical Considerations
The stereochemistry of 1-(2-methylphenyl)-1-propanol derivatives, such as (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride, is critical in pharmaceutical applications. The (1R,2S) configuration determines its biological activity, particularly in neurotransmitter regulation .
Synthetic Methodologies
Catalytic Alkylation
A patented method involves sodium-mediated alkylation in toluene under inert conditions . Key steps include:
-
Refluxing sodium in toluene with oleic acid as a stabilizer.
-
Gradual addition of chlorobenzene to form a sodium phenyl intermediate.
-
Reaction with isobutyraldehyde to yield the target alcohol after hydrolysis .
This method achieves a conversion rate >90% with minimal byproducts, making it scalable for industrial use .
Microbial Reduction
Baker’s yeast (Saccharomyces cerevisiae) mediates the asymmetric reduction of cinnamaldehyde derivatives to produce enantiomerically pure 1-(2-methylphenyl)-1-propanol . This green chemistry approach avoids harsh reagents and achieves ≥98% enantiomeric excess under optimized conditions .
Industrial and Pharmaceutical Applications
Photoinitiators
The compound is a precursor to 2-hydroxy-2-methyl-1-phenyl-1-propanone (photoinitiator 1173), widely used in UV-curable coatings and inks . Its stability under UV exposure ensures rapid polymerization without yellowing .
Pharmaceutical Intermediates
1-(2-Methylphenyl)-1-propanol derivatives are intermediates in synthesizing (R)- and (S)-1-(2,4,6-triisopropylphenyl)ethanol, chiral building blocks for antitumor agents . The (1R,2S) ephedrine analogue exhibits adrenergic activity, modulating norepinephrine release in clinical settings .
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Temperature | <25 °C in airtight containers | |
| Ventilation | Use fume hoods | |
| Fire Suppression | CO₂ or dry chemical agents |
Environmental Impact
The compound’s low aquatic toxicity (EC₅₀ >100 mg/L) reduces ecological risks, but spillage mandates containment using inert absorbents to prevent soil contamination .
Stability in Biological Matrices
Microbial Degradation
High-performance liquid chromatography (HPLC) studies reveal that Escherichia coli inoculation reduces 1-(2-methylphenyl)-1-propanol concentrations in plasma and urine by 40% within 72 hours . This microbial activity complicates forensic analysis, necessitating sterile sampling protocols .
Analytical Detection
HPLC methods with UV detection (λ = 254 nm) achieve a limit of quantification (LOQ) of 0.1 ppm, enabling precise measurement in biological and environmental samples .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume